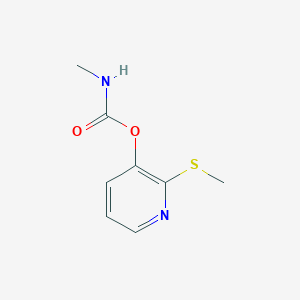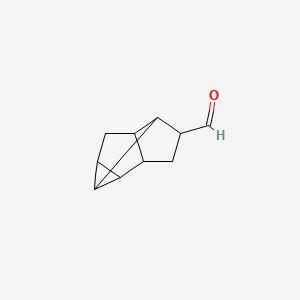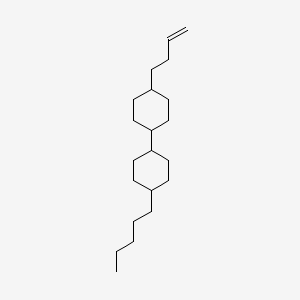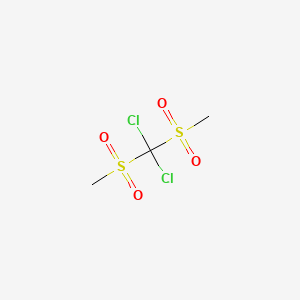
cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) is a complex compound that combines cyclohexane-1,2-diamine, a platinum(2+) ion, and a (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) typically involves the following steps:
Preparation of Cyclohexane-1,2-diamine: Cyclohexane-1,2-diamine can be synthesized through the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane.
Formation of the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate Ligand: This ligand can be prepared through the reaction of appropriate precursors under controlled conditions.
Complexation with Platinum(2+): The final step involves the reaction of cyclohexane-1,2-diamine and the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand with a platinum(2+) salt, such as platinum(II) chloride, under suitable conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) ion to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while reduction can produce platinum metal or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Platinum-based compounds are well-known for their use in chemotherapy.
Mecanismo De Acción
The mechanism of action of cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) involves its interaction with molecular targets through coordination chemistry. The platinum(2+) ion can form coordination bonds with various ligands, leading to changes in the electronic structure and reactivity of the compound. This can result in catalytic activity, biological interactions, or therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine: This compound has similar structural features but different ligands, leading to distinct properties and applications.
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases: These complexes share the cyclohexane-1,2-diamine backbone but differ in the metal ion and ligands used.
Uniqueness
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) is unique due to the combination of its ligands and the platinum(2+) ion
Propiedades
Fórmula molecular |
C22H38N4O8Pt |
|---|---|
Peso molecular |
681.6 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) |
InChI |
InChI=1S/2C6H14N2.2C5H6O4.Pt/c2*7-5-3-1-2-4-6(5)8;2*1-3(6)2-4(7)5(8)9;/h2*5-6H,1-4,7-8H2;2*2,7H,1H3,(H,8,9);/q;;;;+2/p-2/b;;2*4-2-; |
Clave InChI |
QMFRADVTACEOAH-LDKUQIJSSA-L |
SMILES isomérico |
CC(=O)/C=C(\[O-])/C(=O)O.CC(=O)/C=C(\[O-])/C(=O)O.C1CC(C(CC1)N)N.C1CC(C(CC1)N)N.[Pt+2] |
SMILES canónico |
CC(=O)C=C(C(=O)O)[O-].CC(=O)C=C(C(=O)O)[O-].C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)





![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)






